molecular formula C14H17FN2O2S B2928262 N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396561-11-7

N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2928262
M. Wt: 296.36
InChI Key: LRRKBQOKLBTNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” would likely be complex due to the presence of multiple functional groups. For example, 4-Fluorophenethyl alcohol, a related compound, has a molecular weight of 140.15 .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” would depend on the specific conditions and reagents used. For instance, 4-Fluorophenethyl alcohol was used to prepare 1-fluoro-4-(2-iodoethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” would depend on its specific structure. For instance, 4-Fluorophenethyl alcohol has a density of 1.121 g/mL at 25 °C and a refractive index of 1.507 .

Scientific Research Applications

  • Role in Binge Eating Disorders : Piccoli et al. (2012) investigated the effects of various compounds, including SB-649868 (which has a similar structure to N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide) as antagonists for orexin receptors in a binge eating model in rats. They discovered that compounds like SB-649868 reduced binge eating behavior without affecting normal food intake, suggesting a role in treating eating disorders with a compulsive component (Piccoli et al., 2012).

  • Anticancer Applications : A study by Butler et al. (2013) synthesized a series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and evaluated their efficacy as anticancer agents. These compounds, similar in structure to N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide, showed cytotoxic effects on the MCF-7 breast cancer cell line, indicating potential for cancer treatment (Butler et al., 2013).

  • Potential for Imaging Cancer Tyrosine Kinase : Wang et al. (2005) synthesized a compound (N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide) similar in structure for use as a PET tracer for imaging cancer tyrosine kinase. This indicates a potential application in diagnostic imaging for cancer (Wang et al., 2005).

  • Use in Antimycobacterial and Anticancer Agents : Cihan-Üstündağ & Çapan (2012) synthesized a series of compounds including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their derivatives for evaluation as antimycobacterial and anticancer agents. These compounds demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis and broad-spectrum antiproliferative activity against various cancer cell lines (Cihan-Üstündağ & Çapan, 2012).

Safety And Hazards

The safety and hazards associated with “N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” would depend on its specific structure and how it’s used. For example, 4-Fluorophenethyl bromide is classified as a combustible liquid and can cause skin and eye irritation .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRKBQOKLBTNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide

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